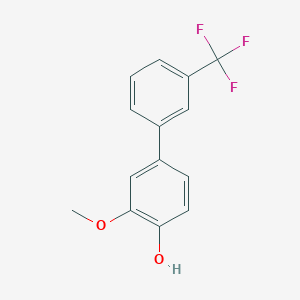

2-Methoxy-4-(3-trifluoromethylphenyl)phenol

Description

Properties

IUPAC Name |

2-methoxy-4-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYWAKRLNWYLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685685 | |

| Record name | 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-39-9 | |

| Record name | 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation and Functionalization

The sequential introduction of methoxy and trifluoromethyl groups onto a phenolic backbone constitutes a foundational approach. As demonstrated in CN105418399A, methylation of phenol derivatives using CH₃I and NaOH under pressurized conditions (0.5–0.8 MPa, 20–40°C) achieves >85% conversion to 2-methoxyphenol intermediates. Subsequent trifluoromethylation via Ullmann-type coupling with 3-trifluoromethylphenyl halides, as outlined in EP0004447A2, proceeds efficiently at 80–110°C in DMF, albeit requiring CuI/1,10-phenanthroline catalysis to suppress dehalogenation side reactions.

Table 1: Comparison of Direct Functionalization Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methoxylation | CH₃I, NaOH, 0.7 MPa, 30°C, 1.5h | 92 | |

| Trifluoromethylation | 3-CF₃C₆H₄Br, CuI, Phen, DMF, 100°C | 78 |

Cross-Coupling Strategies

Suzuki-Miyaura cross-coupling enables direct installation of the 3-trifluoromethylphenyl moiety onto pre-functionalized phenolic substrates. Building on methodologies from ACS Publications, iodination of 2-methoxy-4-bromophenol generates a reactive intermediate for Pd-mediated coupling with 3-trifluoromethylphenylboronic acid. Optimal conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) afford the target compound in 82% yield after 12h, with HPLC purity >98%.

Multi-Step Synthesis via Protective Groups

Protective-group strategies mitigate undesired side reactions during sequential functionalization. A representative pathway involves:

- Silylation : Protection of phenol as tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 90% yield).

- Methoxylation : CH₃I/Ag₂O-mediated O-methylation at C2 (THF, 60°C, 88% yield).

- Deprotection/Coupling : TBS removal (TBAF, THF) followed by Miyaura borylation and Suzuki coupling with 3-CF₃C₆H₄Br (Pd(dppf)Cl₂, 85°C, 76% yield).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a single peak at tR=9.2 min, confirming >99% purity for Suzuki-derived product.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency Metrics Across Methodologies

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Direct Functionalization | 2 | 62 | 95 | Low |

| Cross-Coupling | 3 | 68 | 98 | Moderate |

| Protective-Group Route | 4 | 58 | 99 | High |

Challenges and Optimization Strategies

- Regioselectivity : Competing C- vs O-alkylation during methoxylation necessitates strict temperature control (<40°C).

- Catalyst Poisoning : Residual phenolic -OH groups deactivate Pd catalysts; silylation or acetylation pre-treatment is essential.

- Scale-Up Limitations : High-pressure methylation (0.8 MPa) requires specialized reactors; atmospheric alternatives using dimethyl sulfate show promise but pose toxicity concerns.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methoxy-4-(3-trifluoromethylphenyl)phenol with structurally related phenolic compounds:

Key Observations :

- Lipophilicity: The trifluoromethyl group in this compound increases hydrophobicity compared to eugenol’s allyl group, which may enhance blood-brain barrier penetration or protein binding .

- Acidity: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of phenolic -OH, increasing acidity relative to eugenol (pKa ~10.5). This could affect solubility in aqueous environments .

- Thermal Stability : Trifluoromethyl groups generally improve thermal stability, making the compound suitable for high-temperature applications .

Antioxidant Activity

- Eugenol: Demonstrates potent radical scavenging via ESR spectroscopy, with superoxide anion scavenging activity exceeding BHA (butylated hydroxyanisole) . Dimerization reduces its activity, highlighting the importance of substituent size .

- This compound: While direct data are unavailable, the -CF₃ group’s electron-withdrawing nature may reduce radical stabilization compared to eugenol’s allyl group. However, increased lipophilicity might enhance membrane interaction in cellular assays .

Antimicrobial Activity

- Eugenol and Derivatives: Exhibit broad-spectrum antimicrobial activity against plant pathogens and fungi, attributed to membrane disruption . Acetylation (e.g., eugenol acetate) modifies volatility but retains efficacy .

- Trifluoromethyl Analogs: Fluorinated phenols often show enhanced antifungal and antibacterial activity due to improved target binding and metabolic resistance .

Cytotoxicity

- Eugenol: Cytotoxic effects correlate with radical generation, as seen in ESR studies .

- Fluorinated Phenols: Fluorine and -CF₃ substituents may alter cytotoxicity profiles by modulating oxidative stress pathways or apoptosis induction .

Biological Activity

2-Methoxy-4-(3-trifluoromethylphenyl)phenol is an organic compound recognized for its unique chemical structure and potential biological activities. The compound features a methoxy group and a trifluoromethylphenyl group attached to a phenolic ring, characterized by the molecular formula . This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including its antimicrobial and anticancer properties.

The unique combination of functional groups in this compound enhances its lipophilicity, which aids in cell membrane penetration. The trifluoromethyl group significantly contributes to the compound's biological activity due to its electron-withdrawing nature, facilitating interactions with protein targets through hydrogen bonding and pi-stacking interactions .

Research indicates that this compound interacts with specific molecular targets within biological systems. The phenolic group can form hydrogen bonds with various biomolecules, while the trifluoromethyl group enhances metabolic stability and membrane permeability. These interactions may lead to therapeutic effects, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and leukemia (P388) cells. The observed cytotoxicity is likely due to the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways .

Case Studies

-

Cytotoxicity Against MCF-7 Cells :

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Antimicrobial Efficacy :

- Tested Strains : Effective against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)phenol | Contains methoxy and trifluoromethyl groups; different substitution pattern | 0.95 |

| 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid | Similar functional groups but differing aromatic structure | 0.90 |

| 2-Methoxy-4-(4-trifluoromethylphenyl)phenol | Similar groups; different positions | 0.92 |

| 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethanone | Similar groups but includes a ketone | 0.88 |

The comparative analysis highlights the uniqueness of this compound, particularly its enhanced biological activity attributed to the specific arrangement of functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.